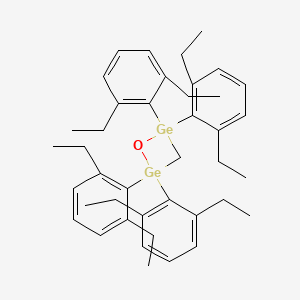
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is a unique organogermanium compound characterized by its distinctive structure, which includes germanium atoms bonded to phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane typically involves the reaction of germanium tetrachloride with 2,6-diethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert conditions.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane involves its interaction with molecular targets through its germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Di-tert-butyl-2,2,4,4-tetrakis(2,6-diethylphenyl)tetrasilabicyclo[1.1.0]butane
- 2,2,4,4-Tetrakis(dimethylamino)-6-amino-1-aza-2,4-diphosphinine
Uniqueness
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is unique due to its oxadigermetane core, which imparts distinct electronic properties compared to similar silicon or phosphorus-based compounds. This uniqueness makes it valuable for specific applications in materials science and catalysis where germanium’s properties are advantageous.
Propiedades
| 115385-11-0 | |
Fórmula molecular |
C41H54Ge2O |
Peso molecular |
708.1 g/mol |
Nombre IUPAC |
2,2,4,4-tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane |
InChI |
InChI=1S/C41H54Ge2O/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(44-42,40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
Clave InChI |
FNRZXMHRLMLPMO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)[Ge]2(C[Ge](O2)(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)C5=C(C=CC=C5CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


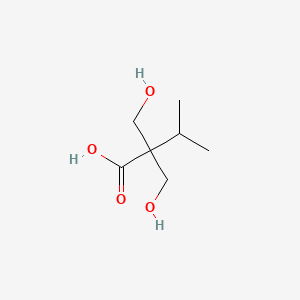

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)

![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
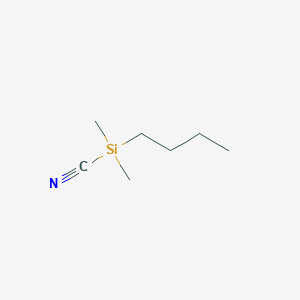
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
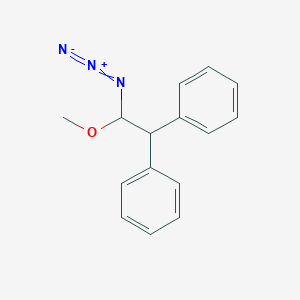
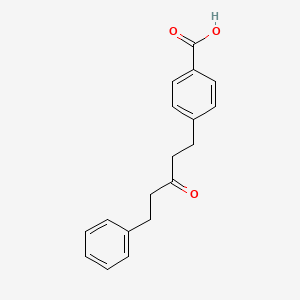
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

